![molecular formula C20H15ClN2O2 B290418 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide, also known as CBPYMB, is a small-molecule compound that has gained attention for its potential applications in scientific research. CBPYMB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation is that the mechanism of action of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is not fully understood, which makes it difficult to optimize its use in laboratory experiments. Another limitation is that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide. One direction is to further investigate its mechanism of action and optimize its use in laboratory experiments. Another direction is to study its potential applications in animal models and clinical trials. Additionally, 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide could be further modified to enhance its anticancer properties and reduce its potential side effects. Overall, the study of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has the potential to provide valuable insights into the development of new cancer therapies and other areas of scientific research.
合成法
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with N-(pyridin-3-ylmethyl)aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzoyl chloride with N-(pyridin-3-ylmethyl)aniline in the presence of a catalyst such as copper(II) chloride. The yield of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can vary depending on the method used and the conditions of the reaction.
科学的研究の応用
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has anticancer properties and can inhibit the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been studied for its potential applications in other areas of research, such as neuroscience and infectious diseases.
特性
分子式 |
C20H15ClN2O2 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
2-(4-chlorobenzoyl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-9-7-15(8-10-16)19(24)17-5-1-2-6-18(17)20(25)23-13-14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25) |
InChIキー |
QYQGUGHQMRWFDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




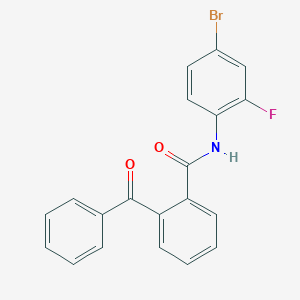
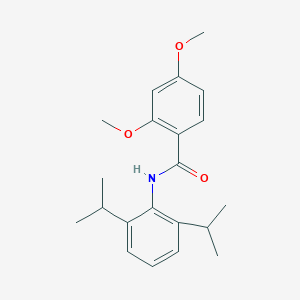
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)
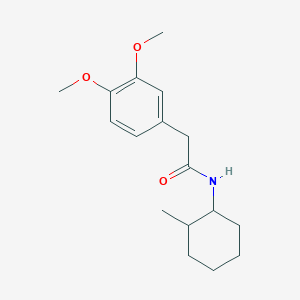
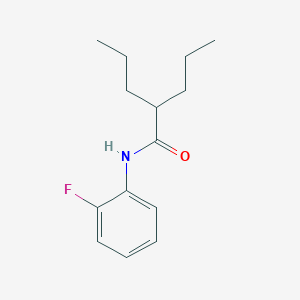
![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
![N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B290348.png)
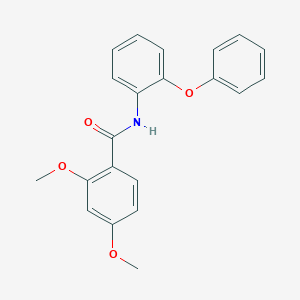
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
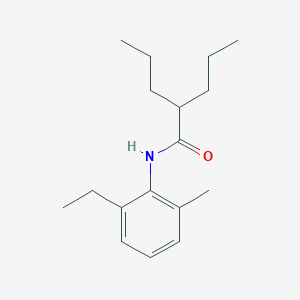
![N-[3-(1-hydroxyethyl)phenyl]-2-propylpentanamide](/img/structure/B290355.png)
![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)